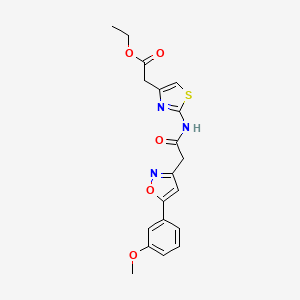![molecular formula C11H13Cl2N3 B2540824 [1-(2-クロロベンジル)-1H-イミダゾール-4-イル]メタンアミン塩酸塩 CAS No. 1439899-12-3](/img/structure/B2540824.png)
[1-(2-クロロベンジル)-1H-イミダゾール-4-イル]メタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group attached to the imidazole ring, making it a valuable molecule in various scientific and industrial applications.
科学的研究の応用
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: has a wide range of applications in scientific research:
作用機序
Target of Action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the condition they are designed to treat.
Mode of Action
The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives have been found to inhibit the growth of bacteria, while others have been found to inhibit the growth of tumors . The specific mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby inhibiting their growth . Other imidazole derivatives have been found to inhibit the growth of tumors by affecting the cell cycle .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their structure. Some imidazole derivatives are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole derivatives can vary widely depending on their mode of action and their targets. For example, some imidazole derivatives can result in the death of bacteria, while others can result in the inhibition of tumor growth .
Action Environment
The action environment of imidazole derivatives can also vary widely. For example, some imidazole derivatives are more effective in acidic environments, while others are more effective in alkaline environments . The effectiveness of these compounds can also be affected by factors such as temperature and the presence of other substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a substitution reaction where a suitable chlorobenzyl halide reacts with the imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Benzyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
類似化合物との比較
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: can be compared with other imidazole derivatives:
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Similar structure but with the chlorine atom at a different position on the benzyl group.
[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLMMZFGXCNRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2540753.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)


![N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2540761.png)
![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
